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Compound of Interest

Compound Name:
4-(2-Chloro-benzylamino)-

cyclohexanol

CAS No.: 1261233-48-0

Cat. No.: B3227805 Get Quote

Technical Monograph: 4-(2-Chlorobenzylamino)cyclohexanol (CBAC)

Executive Summary
4-(2-Chlorobenzylamino)cyclohexanol (CBAC) represents a simplified structural analog of the

established mucolytic and pharmacological chaperone Ambroxol (trans-4-[(2-Amino-3,5-

dibromobenzyl)amino]cyclohexanol). By retaining the core pharmacophore—a secondary

amine linker connecting a lipophilic benzyl ring to a polar cyclohexanol moiety—CBAC is

predicted to exhibit significant biological activity in two primary therapeutic areas: Lysosomal

Storage Disorders (Gaucher Disease) and Neuropathic Pain Management.

This technical guide evaluates the potential of CBAC as a "de-bromo/de-amino" scaffold,

analyzing its physicochemical properties, predicted mechanism of action, and experimental

validation protocols.
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Property Description

IUPAC Name 4-[(2-chlorophenyl)methylamino]cyclohexan-1-ol

Molecular Formula C₁₃H₁₈ClNO

Molecular Weight 239.74 g/mol

Core Scaffold N-benzylaminocyclohexanol

Key Substituent 2-Chloro (Ortho-position) on the phenyl ring

Stereochemistry

Exists as cis and trans isomers (relative to

cyclohexanol). The trans isomer is generally the

bioactive pharmacophore in this class

(analogous to Ambroxol).

Predicted pKa ~9.2 (Secondary amine)

Predicted LogP ~2.5 (Moderately lipophilic, CNS penetrant)

Structural Homology to Ambroxol:

Similarities: Both share the N-benzyl-4-aminocyclohexanol skeleton, critical for binding to the

active site of Glucocerebrosidase (GCase) and the pore of Voltage-Gated Sodium Channels

(NaVs).

Differences: CBAC lacks the 3,5-dibromo and 2-amino substituents. This reduction in steric

bulk and halogen bonding potential may alter binding kinetics (faster off-rate) and metabolic

stability (avoiding debromination pathways).

Potential Biological Activity[1][2][3]
A. Pharmacological Chaperone for GCase (Gaucher
Disease)
Mechanism: Like Ambroxol, CBAC is predicted to act as a Pharmacological Chaperone (PC)

for acid
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-glucosidase (GCase). In patients with Gaucher Disease (e.g., N370S or L444P mutations), the
mutant enzyme misfolds in the Endoplasmic Reticulum (ER) and is targeted for degradation.

Mode of Action: CBAC binds to the active site of GCase at neutral pH (ER environment),

stabilizing the folded conformation. This allows the enzyme to traffic to the lysosome.[1][2][3]

[4][5]

Lysosomal Release: Once in the acidic lysosome (pH < 5), the high concentration of the

natural substrate (glucosylceramide) and the protonation state of the amine facilitate the

displacement of CBAC, restoring enzymatic activity.

B. Voltage-Gated Sodium Channel Blockade
(Neuropathic Pain)
Mechanism: The lipophilic amine structure of CBAC suggests potent activity as a use-

dependent blocker of NaV1.7 and NaV1.8 channels.

Binding Site: The local anesthetic binding site within the channel pore.

State Dependence: CBAC is expected to bind preferentially to the inactivated state of the

channel, stabilizing it and preventing repetitive firing of nociceptive neurons. The 2-chloro

substituent provides sufficient lipophilicity to cross the membrane and access the pore from

the intracellular side.

Experimental Workflows
Protocol 1: Chemical Synthesis (Reductive Amination)
Objective: Synthesize trans-4-(2-chlorobenzylamino)cyclohexanol.

Reagents:

1,4-Cyclohexanedione monoethylene acetal (Starting material)

2-Chlorobenzylamine

Sodium Triacetoxyborohydride (STAB)
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Acetic Acid (Catalyst)

Step-by-Step Methodology:

Imine Formation: Dissolve 1.0 eq of 4-hydroxycyclohexanone (or protected equivalent) and

1.1 eq of 2-chlorobenzylamine in Dichloroethane (DCE). Add 1.5 eq of Acetic Acid. Stir for 2

hours at Room Temperature (RT).

Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride portion-wise. Allow to

warm to RT and stir overnight.

Quench & Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM)

(3x). Wash organic layer with Brine, dry over MgSO₄, and concentrate.

Purification: Isolate the trans-isomer via Flash Column Chromatography (SiO₂, MeOH/DCM

gradient). The trans-isomer typically elutes after the cis-isomer due to polarity differences.

Protocol 2: In Vitro GCase Translocation Assay
Objective: Validate chaperone activity in fibroblast cell lines.

Cell Culture: Culture Gaucher patient fibroblasts (N370S/N370S) in DMEM + 10% FBS.

Treatment: Treat cells with CBAC (0.1 – 100

M) for 4–5 days.

Lysis: Wash cells with PBS and lyse in citrate-phosphate buffer (pH 5.4) containing 0.25%

Triton X-100.

Enzyme Assay: Incubate lysate with fluorogenic substrate 4-Methylumbelliferyl

-D-glucopyranoside (4-MU-Glc).

Readout: Measure fluorescence (Ex 365 nm / Em 445 nm). An increase in signal relative to

untreated control indicates successful lysosomal trafficking.
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Figure 1: Synthesis & Chaperone Mechanism
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Caption: Figure 1. Left: Reductive amination synthesis of CBAC. Right: Mechanism of

pharmacological chaperoning, where CBAC stabilizes misfolded GCase in the ER, enabling

transport to the lysosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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